3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine

Description

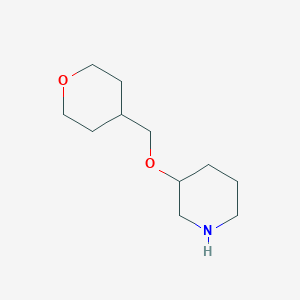

3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methoxy group linked via a methylene bridge to a tetrahydropyran moiety. This structure combines the conformational flexibility of piperidine with the steric and electronic effects of the tetrahydropyran group, making it a versatile scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

3-(oxan-4-ylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-11(8-12-5-1)14-9-10-3-6-13-7-4-10/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHMGFPKVLKFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243115 | |

| Record name | 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933758-73-7 | |

| Record name | 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933758-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution

One common approach involves the reaction of a tetrahydro-2H-pyran-4-ylmethanol derivative with a piperidine derivative bearing a suitable leaving group (e.g., halide or tosylate). The hydroxyl group on the tetrahydropyran ring is converted to a better leaving group or activated, then displaced by the nucleophilic nitrogen or oxygen on the piperidine ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation of alcohol | Tosyl chloride, pyridine, 0–5 °C | Formation of tosylate intermediate |

| Nucleophilic substitution | Piperidine or its salt, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), 50–80 °C | Formation of 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine |

This method allows selective formation of the methoxy linkage by displacement of the activated leaving group on the tetrahydropyran moiety.

Reductive Amination Route

Another method involves reductive amination where a tetrahydro-2H-pyran-4-carbaldehyde is reacted with piperidine under reductive conditions to form the corresponding amine. The intermediate can then be converted to the methoxy-linked product through methylation or other alkylation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Piperidine, tetrahydro-2H-pyran-4-carbaldehyde, mild acid catalyst | Formation of imine intermediate |

| Reduction | Sodium triacetoxyborohydride or NaBH4, room temperature | Formation of tetrahydro-2H-pyran-4-ylmethylpiperidine |

| Methylation (if needed) | Methylating agent (e.g., methyl iodide), base | Formation of methoxy linkage |

This approach is advantageous for its mild conditions and high selectivity.

Coupling via Williamson Ether Synthesis

The Williamson ether synthesis can be adapted for this compound by reacting a deprotonated piperidine alcohol derivative with a tetrahydro-2H-pyran-4-ylmethyl halide.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotonation | Strong base (e.g., NaH), inert solvent (THF) | Formation of alkoxide ion |

| Ether formation | Addition of tetrahydro-2H-pyran-4-ylmethyl bromide, 0–25 °C | Formation of this compound |

This method requires careful control of reaction conditions to avoid side reactions.

Industrial Scale and Optimization

Industrial preparation often involves multi-step synthesis with purification at each stage to ensure high purity of the final product. Techniques such as flow microreactor systems have been employed to enhance reaction efficiency, reduce waste, and improve reproducibility.

A patent (WO2020049599A1) describes related processes involving tetrahydro-2H-pyran-4-ylmethyl amines in complex molecules, emphasizing eco-friendly, cost-effective, and scalable methods. Although the patent focuses on larger molecules, the preparation of the tetrahydro-2H-pyran-4-ylmethyl amine intermediate is relevant for synthesizing this compound, involving nucleophilic substitution of 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine under basic conditions.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Tosylate intermediate, piperidine | 50–80 °C, polar aprotic solvent | High selectivity, straightforward | Requires activation of alcohol |

| Reductive amination | Aldehyde, piperidine, reducing agent | Mild acid, room temperature | Mild conditions, good yields | Multi-step, requires aldehyde |

| Williamson ether synthesis | Piperidine alkoxide, alkyl halide | 0–25 °C, inert solvent | Direct ether formation | Sensitive to moisture, side reactions |

| Industrial flow synthesis | Various, optimized for scale | Continuous flow, controlled temp | High efficiency, eco-friendly | Requires specialized equipment |

Research Findings and Notes

The formation of the tetrahydropyran ring is typically achieved via acid-catalyzed cyclization of appropriate diols or hydroxy aldehydes, providing the key intermediate for further functionalization.

The methoxy linkage between the tetrahydropyran and piperidine rings is critical for biological activity in derivatives and must be formed under conditions that preserve stereochemistry and avoid side reactions.

Purity and polymorphic form of intermediates and final compounds affect solubility and bioavailability, as noted in pharmaceutical contexts such as Venetoclax synthesis, where tetrahydro-2H-pyran-4-ylmethyl amine derivatives are key intermediates.

Impurities can arise from incomplete reactions or side reactions; thus, purification steps like crystallization, chromatography, or solvent washes are integral to the preparation process.

Chemical Reactions Analysis

Types of Reactions

3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert any double bonds or carbonyl groups present in the molecule to their corresponding saturated forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have identified derivatives of 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine as potential inhibitors of the transforming growth factor β type 1 receptor (TGFβR1). TGFβR1 plays a crucial role in the tumor microenvironment, and small-molecule inhibitors targeting this receptor have shown promise in treating malignant tumors. For instance, a study reported the synthesis of novel quinoline derivatives incorporating this piperidine moiety, which exhibited significant inhibition of SMAD2/3 phosphorylation and reduced cell viability in H22 hepatocellular carcinoma cells with an IC50 value of 12 nM .

Neuropharmacology

The compound has been explored for its neuropharmacological properties. Specifically, it has been linked to the inhibition of phosphodiesterase 9A (PDE9A), an enzyme implicated in cognitive disorders. A derivative was identified as a selective brain penetrant PDE9A inhibitor, showing potential for treating cognitive impairments associated with neurodegenerative diseases .

Case Study: TGFβR1 Inhibitors

A notable case study involved the synthesis and biological evaluation of a series of quinoline derivatives that incorporate the this compound structure. The most potent compound exhibited significant anti-tumor efficacy in xenograft models, achieving a tumor growth inhibition (TGI) rate of 79.6% . This underscores the potential for further development into clinical candidates for cancer therapy.

Case Study: PDE9A Inhibition

Another investigation focused on the design and discovery of selective PDE9A inhibitors based on this piperidine derivative. The compound demonstrated favorable pharmacokinetic profiles and significant efficacy in preclinical models, highlighting its therapeutic potential for cognitive disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The tetrahydro-2H-pyran-4-ylmethoxy group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine

- Structure : Differs by an oxygen atom directly linking the tetrahydropyran to the piperidine ring instead of a methoxy-methylene bridge.

- Molecular Formula: C10H19NO2 (vs. C11H21NO2 for the target compound).

- This compound is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid

- Structure : Incorporates a carboxylic acid group at the 3-position of the piperidine ring.

- Molecular Formula: C11H19NO3.

- Properties : Increased polarity due to the carboxylic acid group, improving water solubility but reducing membrane permeability. This modification is common in prodrug design .

Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)acetate

- Structure : Features an acetate ester linked to the tetrahydropyran-methoxy group.

- Properties: The ester group enhances metabolic stability compared to free acids or alcohols.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| 3-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine | C11H21NO2 | 199.29 | Methoxy-methylene-tetrahydropyran | Moderate (logP ~1.5) |

| 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine | C10H19NO2 | 185.26 | Oxygen-linked tetrahydropyran | High (logP ~0.8) |

| 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid | C11H19NO3 | 213.27 | Carboxylic acid | High (logP ~−0.2) |

| Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)acetate | C10H18O4 | 202.25 | Ester-functionalized methoxy group | Moderate (logP ~1.2) |

Note: logP values estimated based on substituent contributions.

Biological Activity

3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring connected to a tetrahydro-2H-pyran moiety via a methoxy group. This unique structure contributes to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. The piperidine ring is known for its ability to modulate the activity of various receptors, which can influence several biological pathways:

- Neurotransmitter Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, potentially affecting neurological functions and behaviors.

- Cell Signaling Modulation : By interacting with signaling pathways, it may influence cellular responses, offering therapeutic potential in conditions like anxiety or depression.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties in animal models, suggesting potential for treating seizure disorders.

- Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

- Analgesic Properties : As a cannabinoid receptor agonist, related compounds have demonstrated analgesic effects without significant central nervous system side effects, indicating a favorable safety profile for pain management .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity | References |

|---|---|---|---|

| 4-Aminopiperidine | Structure | Anticonvulsant | |

| Tetrahydropyran derivatives | Structure | Antimicrobial | |

| N-Methyl derivatives | Structure | Analgesic |

The combination of the tetrahydropyran and piperidine moieties in this compound provides distinct chemical properties that may enhance its biological activities compared to other derivatives.

Case Studies

Several studies have investigated the biological activities of related piperidine compounds:

- Study on Anticonvulsant Activity : A recent study evaluated the anticonvulsant effects of piperidine derivatives, including those with tetrahydropyran substituents. Results indicated significant efficacy in reducing seizure frequency in rodent models .

- Antimicrobial Evaluation : Another investigation focused on synthesizing new piperidine derivatives and assessing their antimicrobial properties against various pathogens. Compounds similar to this compound exhibited promising results against Gram-positive bacteria .

- Analgesic Properties : Research on cannabinoid receptor agonists revealed that certain derivatives could provide pain relief without central nervous system side effects, highlighting their therapeutic potential in pain management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.